molecular formula C₁₂H₂₃NO B1141418 (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 103729-96-0

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1141418
CAS No.: 103729-96-0
M. Wt: 197.32
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Description

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the dimethylamino group.

    Substitution: The compound can participate in substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the bicyclic structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific combination of a dimethylamino group and a hydroxyl group on a rigid bicyclic framework, which provides distinct chemical and biological properties.

Biological Activity

Introduction

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, also known as DAIB (Dimethylamino Isoborneol), is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H23NOC_{12}H_{23}NO and a molecular weight of 199.32 g/mol. Its structure consists of a bicyclo[2.2.1]heptane core with a dimethylamino group and hydroxyl functionality, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₂₃NO
Molecular Weight199.32 g/mol
CAS Number103729-96-0
Melting PointNot specified
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that DAIB exhibits various pharmacological activities:

  • Antifungal Activity : DAIB has shown notable antifungal properties against several pathogenic fungi, making it a candidate for antifungal drug development.
  • Antitumor Activity : In vitro studies have demonstrated that DAIB can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.
  • CNS Activity : The compound's dimethylamino group may contribute to neuroactive properties, including effects on neurotransmitter systems.

The mechanisms through which DAIB exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Interaction with Receptors : DAIB may interact with various G protein-coupled receptors (GPCRs), influencing signal transduction pathways involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that DAIB could inhibit specific enzymes related to fungal cell wall synthesis and tumor cell metabolism.

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of DAIB against Candida albicans and Aspergillus niger. The results indicated that DAIB had a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, showcasing its potential as an antifungal agent.

Study 2: Antitumor Activity

In another investigation focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), DAIB exhibited cytotoxic effects with IC50 values of 15 µM and 10 µM respectively. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntifungalCandida albicansMIC = 32 µg/mL
AntitumorMCF-7IC50 = 15 µM
AntitumorMDA-MB-231IC50 = 10 µM

Properties

IUPAC Name

(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEYHASQASZDRQ-BFLSOPEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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